アクリレートベンジルクロリドジメチルアミノエチル

概要

説明

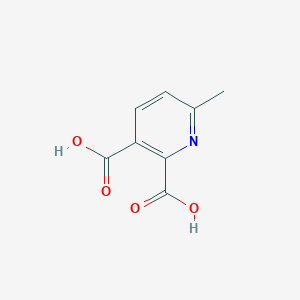

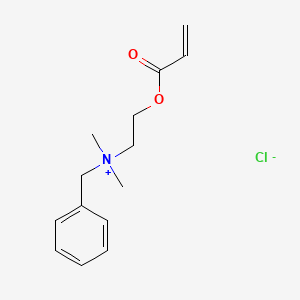

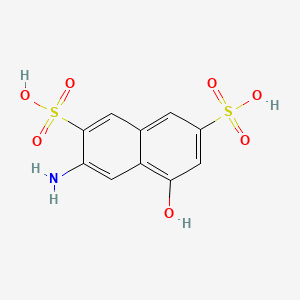

Dimethylaminoethyl acrylate benzyl chloride (DMAEA-BC) is a chemical compound with the molecular formula C14H20ClNO2 . It is an important acrylic monomer that gives basic properties to copolymers . As a water-soluble monomer of cationic type, it is able to produce high molecular weight and is useful for chemicals for paper making, flocculants, etc .

Synthesis Analysis

2-Dimethylaminoethyl acrylate is prepared via transesterification of acrylic acid esters such as methyl acrylate or ethyl acrylate with 2-dimethylaminoethanol under acid catalysis with tin compounds or titanium compounds . More than 95% yield can be achieved . During the reaction, inhibitors must be present, because of the high tendency of starting material and product to polymerize .

Molecular Structure Analysis

The molecular structure of DMAEA-BC is represented by the formula C14H20ClNO2 . The average mass of the molecule is 269.767 Da and the monoisotopic mass is 269.118256 Da .

Chemical Reactions Analysis

The most significant use for DMAEA is the quaternization with alkylating agents (for example chloromethane, dimethyl sulfate, or benzyl chloride) to the quaternary ammonium salt . The most important compound is the reaction product with methyl chloride, trimethylammonium ethyl acrylate chloride .

Physical And Chemical Properties Analysis

DMAEA-BC is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor . It is miscible with water, reacts with bases, and hydrolyzes rapidly to acrylic acid and dimethylaminoethanol . It can form ignitable mixtures with air .

科学的研究の応用

製紙化学品

アクリレートベンジルクロリドジメチルアミノエチルは、製紙業界でカチオン性モノマーとして使用されています。 これは、製紙用化学物質として役立つ高分子量ポリマーの製造に貢献しています 。これらのポリマーは、紙の強度と品質を向上させ、紙の耐水性を高める製紙サイズ工程に不可欠です。

ポリマー凝集剤

環境科学では、この化合物はポリマー凝集剤の製造に役立ちます 。これらは、水処理プロセスで使用され、水から懸濁粒子を凝集させて除去し、水を浄化します。アクリレートベンジルクロリドジメチルアミノエチルから得られるポリマーのカチオン性により、さまざまな種類の廃水中の負に帯電した粒子を効果的に結合することができます。

生体医用アプリケーション

アクリレートベンジルクロリドジメチルアミノエチルが貢献するアクリレートポリマーは、生体医用アプリケーションで広く使用されています。 これらのポリマーは、生体適合性と適切な機械的特性により、骨セメントやコンタクトレンズの製剤に使用されます 。これらのポリマーは、柔軟性と強度のバランスを備えており、このような繊細なアプリケーションに不可欠です。

接着剤とコーティング

材料科学では、この化合物は、アニオン性染料によるアクリル繊維の接着性と染色性を向上させる役割を果たすことが高く評価されています 。また、樹脂、塗料、コーティングの製造にも使用され、その重合特性により、製品の耐久性と美的魅力が向上します。

分析化学

アクリレートベンジルクロリドジメチルアミノエチルは、分析試薬の合成に使用される分析化学において重要です。 これらの試薬は、その反応性と、簡単に検出および測定できる安定な化合物を形成する能力により、さまざまな化学分析および実験に不可欠です .

産業用アプリケーション

この化合物の産業用アプリケーションは、ヘアスプレーでの使用から、共重合体に塩基性を与えるモノマーとしての役割まで、幅広いです 。これらの共重合体は、繊維や自動車部品など、さまざまな製品に使用され、材料の性能と寿命に貢献しています。

Safety and Hazards

将来の方向性

The global DMAEA market, which includes DMAEA-BC, is projected to grow significantly in the future . The growth of the market can be attributed to the increasing demand for DMAEA in various industries such as the medical industry, coating & printing industry, pulp & paper, consumer goods, chemical industry, and others .

作用機序

Target of Action

Dimethylaminoethyl acrylate benzyl chloride is an important acrylic monomer that gives basic properties to copolymers . The primary target of this compound is the polymer structure where it is incorporated as a monomer unit .

Mode of Action

The mode of action of Dimethylaminoethyl acrylate benzyl chloride involves its incorporation into polymer structures. It is an unsaturated carboxylic acid ester having a tertiary amino group . This compound is capable of reacting with bases and hydrolyzes rapidly to acrylic acid and dimethylaminoethanol .

Biochemical Pathways

The biochemical pathway of Dimethylaminoethyl acrylate benzyl chloride involves its reaction with bases and its rapid hydrolysis to acrylic acid and dimethylaminoethanol . This process affects the polymerization pathway, leading to the formation of copolymers with basic properties .

Pharmacokinetics

It is known that this compound is miscible with water , which suggests that it may have good bioavailability

Result of Action

The result of the action of Dimethylaminoethyl acrylate benzyl chloride is the formation of copolymers with basic properties . These copolymers can have various applications, including in the production of paper making chemicals and flocculants .

Action Environment

The action of Dimethylaminoethyl acrylate benzyl chloride is influenced by environmental factors. For instance, it tends to spontaneously polymerize at elevated temperatures, upon irradiation, and in the presence of free-radical initiators . Therefore, it must be adequately stabilized and stored in a dry and cool place .

特性

IUPAC Name |

benzyl-dimethyl-(2-prop-2-enoyloxyethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20NO2.ClH/c1-4-14(16)17-11-10-15(2,3)12-13-8-6-5-7-9-13;/h4-9H,1,10-12H2,2-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCZDEVLEULNLJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC(=O)C=C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31361-95-2 | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-, chloride (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31361-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9050430 | |

| Record name | N-(2-Acryloyloxyethyl)-N-benzyl-N,N-dimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9050430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

46830-22-2 | |

| Record name | Acryloyloxyethyldimethylbenzylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46830-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaminoethyl acrylate benzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046830222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Acryloyloxyethyl)-N-benzyl-N,N-dimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9050430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLAMINOETHYL ACRYLATE BENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9330J8T133 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1583418.png)